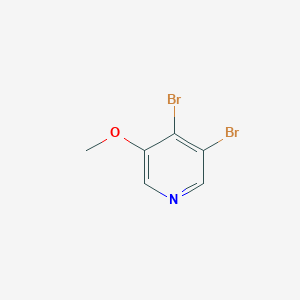

3,4-二溴-5-甲氧基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dibromo-5-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO . It is a powder in physical form . The IUPAC name for this compound is 3,4-dibromo-5-methoxypyridine .

Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-5-methoxypyridine is represented by the InChI code: 1S/C6H5Br2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 . The average mass of this compound is 188.022 Da .Physical And Chemical Properties Analysis

3,4-Dibromo-5-methoxypyridine is a powder with a molecular weight of 266.92 . The storage temperature for this compound is 4°C .科学研究应用

结构-活性关系研究

对 4-氨基吡啶 (4AP) 衍生物(包括甲氧基取代化合物)的研究已显示出在治疗和成像方面的潜力。例如,对新型 4AP 衍生物的研究探索了它们阻断电压门控钾通道的能力,表明在医学成像和治疗剂中的潜在应用 (Rodríguez-Rangel 等,2020)。

亚胺大环稳定性

源自 4-甲氧基吡啶-2,6-二甲醛的亚胺大环的研究突出了它们在水中的显着稳定性,表明在巨环化学中的应用,并可能作为药物开发的支架 (Saggiomo & Lüning,2008)。

催化聚合

甲氧基吡啶已用于催化聚合中,以合成聚酯和两亲性聚(酰胺-嵌段-酯),展示了它们在聚合物化学和材料科学中的效用 (Liu & Jia,2004)。

胃酸抑制剂化合物的合成

4-甲氧基-2,3,5-三甲基吡啶(胃酸抑制剂化合物的构建模块)的合成证明了甲氧基吡啶在药物化学中的重要性 (Mittelbach 等,1988)。

石松生物碱合成

甲氧基吡啶已被用于石松生物碱(如石松碱 R)的总合成中,突出了它们在复杂有机合成和天然产物化学中的作用 (Bisai & Sarpong,2010)。

安全和危害

作用机制

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which typically involve the formation of carbon-carbon bonds via a palladium catalyst .

Mode of Action

In the context of SM cross-coupling reactions, 3,4-Dibromo-5-methoxypyridine may act as an electrophile . The reaction involves oxidative addition, where palladium donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of new organic compounds.

Action Environment

The action of 3,4-Dibromo-5-methoxypyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagent used in the reaction also plays a crucial role .

属性

IUPAC Name |

3,4-dibromo-5-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKAIWLPBWUPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-5-methoxypyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-4-methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2849197.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2849198.png)

![methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2849202.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2849211.png)

![2-[[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2849213.png)

![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)